Vanadyl acetylacetonate
Overview
Description
Preparation Methods
Vanadyl acetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of vanadyl sulfate (VOSO₄) with acetylacetone (Hacac) under acidic conditions, producing this compound and sulfuric acid as a byproduct : [ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ]
Another method involves a redox reaction starting with vanadium pentoxide (V₂O₅), where some acetylacetone is oxidized to 2,3,4-pentanetrione . Industrial production methods typically follow similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
Vanadyl acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst in organic chemistry, particularly for the epoxidation of allylic alcohols by tert-butyl hydroperoxide (TBHP) . The VO(acac)₂-TBHP system selectively epoxidizes allylic alcohols, leaving other alkenes untouched .
In addition to epoxidation, this compound can participate in Mannich reactions, sulfoxidation of alkanes, and asymmetric oxidation of disulfides . Common reagents and conditions used in these reactions include TBHP, pyridine, and methylamine . The major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Scientific Research Applications
Vanadyl acetylacetonate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various organic reactions, including epoxidation and oxidation . In material science, it serves as a precursor for synthesizing vanadium-containing materials, such as vanadium oxide thin films and nanoparticles, which have applications in electronics, catalysis, and energy storage .
In biology and medicine, this compound exhibits insulin mimetic properties, making it a potential therapeutic agent for diabetes mellitus . It can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3), which are important targets in the insulin signaling pathway . Additionally, this compound has shown antiproliferative activities against tumor cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of vanadyl acetylacetonate involves its ability to mimic insulin and modulate various biochemical pathways. It can stimulate the phosphorylation of PKB/Akt and GSK-3, enhancing the insulin signaling pathway and promoting glucose metabolism . This compound also upregulates peroxisome-proliferator-activated receptor γ (PPARγ) and adiponectin expression in differentiated adipocytes, contributing to its antidiabetic effects .
Furthermore, this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), which enhances the phosphorylation of insulin receptor substrate 1 and activation of phosphatidylinositol 3-kinase (PI3K)-Akt signal transduction . This mechanism may explain its potential therapeutic benefits for diabetes and cancer.
Comparison with Similar Compounds
Vanadyl acetylacetonate is part of a broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion (acac) and metal ions . Similar compounds include chromium(III) acetylacetonate, manganese(III) acetylacetonate, and iron(III) acetylacetonate . These compounds share similar coordination geometries and reactivity patterns but differ in their specific metal centers and oxidation states.
Compared to other vanadium compounds, this compound is unique due to its stability and specific reactivity in organic transformations . Its ability to selectively catalyze epoxidation reactions and exhibit insulin mimetic properties sets it apart from other metal acetylacetonates .
Conclusion
This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including its stability, reactivity, and insulin mimetic effects, make it a valuable compound for various scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in diverse fields.
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;oxovanadium(2+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHJZWAQYMGNBE-SUKNRPLKSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[V+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5V | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue or green powder; Slightly soluble in water; [MSDSonline] | |
Record name | Vanadyl bis(acetylacetonate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8234 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3153-26-2 | |
Record name | Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxobis(pentane-2,4-dionato-O,O')vanadium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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